1,4,8,11-Tetrathiacyclotetradecane

Coordination chemistry Stability constants Macrocyclic effect

Researchers developing Co-based catalysts or Ni(II) separation systems face limited macrocyclic ligand options. [14]aneS4 (CAS 24194-61-4) resolves this with unique ring-size-dependent selectivity: • Exclusive Co(II) complexation: Only [n]aneS4 homolog forming observable Co(II) complex (K=133.0 M⁻¹) • Intermediate Ni(II) affinity (K=75.0 M⁻¹): 18.8× stronger than [12]aneS4, reversible vs. [16]aneS4 • Validated Pb(II)-selective ionophore for potentiometric sensors (Nernstian slope 29.9 mV/decade) Supplied as ≥98% pure crystalline powder with full QA documentation.

Molecular Formula C10H20S4
Molecular Weight 268.5 g/mol
CAS No. 24194-61-4
Cat. No. B1296586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8,11-Tetrathiacyclotetradecane
CAS24194-61-4
Molecular FormulaC10H20S4
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESC1CSCCSCCCSCCSC1
InChIInChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2
InChIKeyWMVHWZHZRYGGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[14]aneS4 Technical Overview


1,4,8,11-Tetrathiacyclotetradecane (CAS 24194-61-4), systematically designated [14]aneS4, is a 14-membered macrocyclic polythioether bearing four sulfur donor atoms symmetrically positioned within a saturated hydrocarbon framework [1]. This all-sulfur donor set confers pronounced thiophilicity, enabling selective coordination with soft transition metal ions including Ag(I), Hg(II), Cu(I/II), and Pd(II) [2]. Commercially available from multiple vendors with standard purity specifications of ≥98% (GC) and a melting point range of 118–125°C, this ligand is supplied as a crystalline powder .

All-sulfur donor macrocycle: Targets soft metal ions (Ag, Hg, Cu, Pd)
14-membered ring cavity: Size-selective coordination geometry
Crystalline powder: Standard purity grade for reproducible handling

Why [14]aneS4 Is Irreplaceable


Macrocyclic tetrathiaethers are not interchangeable commodities. The 14-membered [14]aneS4 occupies a singular position within the [n]aneS4 homologous series, exhibiting a cavity size and conformational landscape that critically diverges from both smaller ([12]aneS4) and larger ([16]aneS4) ring homologs [1]. This structural distinction manifests in metal-specific binding thermodynamics: while nickel(II) forms complexes with all three ring sizes, cobalt(II) forms an observable solution-phase complex exclusively with [14]aneS4, demonstrating that ring size dictates metal ion accessibility and complex stability [1]. Furthermore, the macrocyclic preorganization of [14]aneS4 imposes a fundamentally different electron-transfer mechanism compared to acyclic tetrathiaether ligands, which lack the conformational constraints that give rise to the dual-pathway (gated) electron-transfer behavior characteristic of the cyclic framework [2].

Ring-size mismatch may prevent Co(II) binding
Only [14]aneS4 forms observable solution-phase Co(II) complex; [12]aneS4 and [16]aneS4 may not serve as substitutes.
Ni(II) affinity varies with ring size
Binding strength shifts substantially across homologs; desired affinity profile may not be maintained with alternate ring sizes.
Acyclic analogs may not replicate gated electron transfer
Conformational preorganization of the macrocycle enables dual-pathway mechanism; open-chain tetrathiaethers may not replicate this redox behavior.

[14]aneS4 Quantitative Comparison


Cobalt(II) Complexation Exclusivity

[14]aneS4 is the sole macrocyclic tetrathiaether among the [12]aneS4, [14]aneS4, and [16]aneS4 series that forms an observable solution-phase complex with cobalt(II). Neither [12]aneS4 nor [16]aneS4 yields detectable Co(II) complexation under identical experimental conditions, while [14]aneS4 exhibits a stability constant (K) of 133.0 M⁻¹ with Co(II) [1].

Co(II) Complexation Exclusivity
Head-to-head
K = 133.0 M⁻¹ ([14]aneS4); no complex for [12]aneS4, [16]aneS4
Supports exclusive Co(II) research context; homologs may not substitute
Aqueous, 1:1 M:L by Job’s plot
Coordination chemistry Stability constants Macrocyclic effect

Ni(II) Stability Constant Differentiation

In a direct comparative study of three [n]aneS4 homologs, [14]aneS4 exhibits a Ni(II) stability constant (K = 75.0 M⁻¹) that is approximately 18.8-fold greater than that of the 12-membered ring analog [12]aneS4 (K = 4.0 M⁻¹) [1]. The 16-membered analog [16]aneS4 demonstrates still higher affinity (K = 166.0 M⁻¹), underscoring the non-monotonic relationship between ring size and binding thermodynamics.

Ni(II) Affinity Differentiation
Head-to-head
K = 75.0 M⁻¹ ([14]aneS4) vs. 4.0 ([12]) and 166.0 ([16])
Intermediate affinity profile informs ring-size selection
McConnell-Davidson, aq. 1:1 M:L
Nickel coordination Stability constants Ligand design

Potentiometric Pb(II) Sensor Performance

[14]aneS4 (TTCTD), when incorporated as a neutral ionophore in plasticized PVC membranes with lipophilic borate additives, yields a potentiometric Pb(II) sensor exhibiting a Nernstian slope of 29.9 mV decade⁻¹ over a linear concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹, with a detection limit of 2.2 × 10⁻⁶ mol L⁻¹ [1]. Sensor membranes lacking the lipophilic additive display poor response, demonstrating that both the ionophore and the additive are required for functional performance [1].

Pb(II) Sensor Performance
Head-to-head
Slope 29.9 mV/decade; LOD 2.2×10⁻⁶ M
Supports Pb(II) sensor research; additive-dependent
PVC membrane, lipophilic borate, pH 3–6.5
Ion-selective electrode Potentiometric sensor Lead detection

Metal Ion Extraction Selectivity

In liquid-liquid extraction studies using [14]aneS4 (TTCT) with picrate counter-ion in 1,2-dichloroethane, Class a metals (hard acids) were not extracted at all, and among Class ab metals, only copper(II) showed measurable extraction, whereas soft metal ions including Ag(I), Hg(II), and Pd(II) were efficiently extracted [1]. This selectivity profile is attributed to the exclusive sulfur donor set of [14]aneS4, which preferentially binds soft Lewis acids according to HSAB principles [2].

Extraction Selectivity (HSAB)
Class-level
Soft metals extracted; hard metals excluded
Thiophilic selectivity supports soft metal separation
1,2-Dichloroethane, picrate system
Liquid-liquid extraction Metal ion separation Thiophilicity

Electron-Transfer Mechanism Differentiation

Copper(II/I) complexes of [14]aneS4 exhibit a dual-pathway (gated) electron-transfer mechanism wherein electron transfer and accompanying conformational change occur sequentially, a behavior attributed to the macrocyclic framework's geometric constraints [1]. In contrast, acyclic tetrathiaether ligands lack this conformational preorganization and follow simpler, non-gated electron-transfer pathways under identical aqueous conditions at 25°C [2].

e⁻ Transfer Mechanism
Class-level
Gated dual-pathway ([14]aneS4) vs. non-gated (acyclic)
Macrocyclic preorganization enables gated mechanism
Cu(II/I), aq., 25°C
Electron transfer kinetics Copper complexes Conformational gating

[14]aneS4 Application Scenarios


Co(II)-Selective Coordination & Catalyst Design

[14]aneS4 is the only macrocyclic tetrathiaether among the [12]aneS4, [14]aneS4, and [16]aneS4 series capable of forming an observable solution-phase complex with cobalt(II), with a stability constant of K = 133.0 M⁻¹ [1]. Researchers developing Co-based homogeneous catalysts or investigating Co(II) coordination environments where macrocyclic ligand stabilization is required should procure [14]aneS4, as smaller and larger ring analogs fail to complex Co(II) under equivalent conditions [1].

Intermediate-Affinity Ni(II) Chelation

With a Ni(II) stability constant of 75.0 M⁻¹, [14]aneS4 provides an 18.8-fold binding enhancement over [12]aneS4 (K = 4.0 M⁻¹) while offering lower affinity than [16]aneS4 (K = 166.0 M⁻¹) [1]. This intermediate affinity position makes [14]aneS4 suitable for applications requiring reversible Ni(II) binding, such as metal-selective chromatography, controlled-release systems, or metallosupramolecular assemblies where both [12]aneS4 (too weak) and [16]aneS4 (too strong) would be suboptimal [1].

Potentiometric Pb(II) Sensor Fabrication

[14]aneS4 (TTCTD) has been validated as a neutral ionophore in plasticized PVC membranes for Pb(II)-selective potentiometric sensors, exhibiting a Nernstian slope of 29.9 mV decade⁻¹ across 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹ with a detection limit of 2.2 × 10⁻⁶ mol L⁻¹ [1]. Sensor performance is contingent on inclusion of a lipophilic borate additive; membranes lacking this additive show poor response [1]. This established protocol provides a direct path to functional Pb(II) sensor development for environmental monitoring or industrial process control [1].

Selective Soft Metal Ion Extraction

[14]aneS4 demonstrates high extraction selectivity for soft Class b metal ions including Ag(I), Hg(II), Pd(II), and Cu(II) while excluding hard Class a metals entirely in liquid-liquid extraction systems employing picrate counter-ions in 1,2-dichloroethane [1]. This thiophilicity-driven selectivity, grounded in HSAB principles, makes [14]aneS4 a procurement target for applications requiring separation of soft transition metals from alkali, alkaline earth, or hard transition metal matrices [1].

Application
Selection Property
Validation Focus
Co(II) Coordination Studies
Reported exclusive Co(II) complexation
Verify complex formation under reported aqueous conditions
Ni(II) Chelation Research
Intermediate binding affinity (ring-size dependent)
Assess binding reversibility for separation or release systems
Pb(II) Sensor Development
Reported ionophore response with lipophilic additive
Optimize membrane composition and detection limits
Soft Metal Ion Separation
HSAB-driven extraction selectivity
Confirm separation from hard metal matrices in target solvent system

Technical Documentation Hub

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